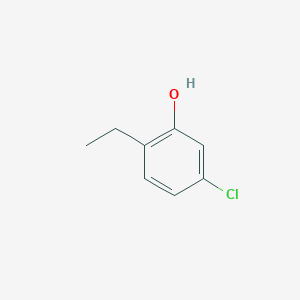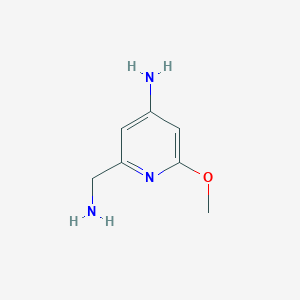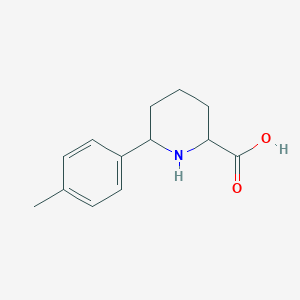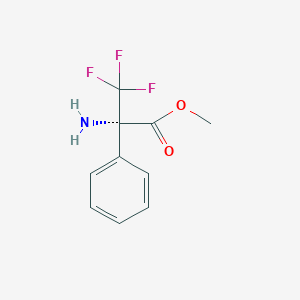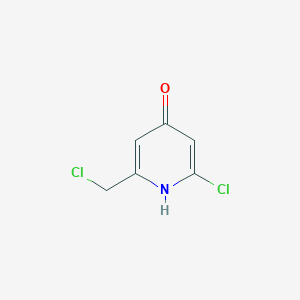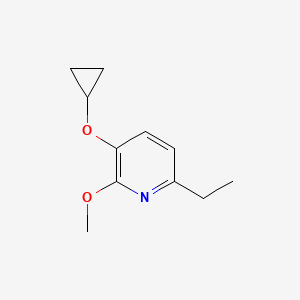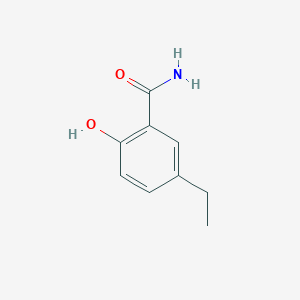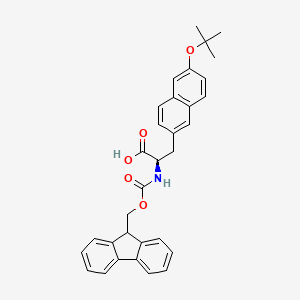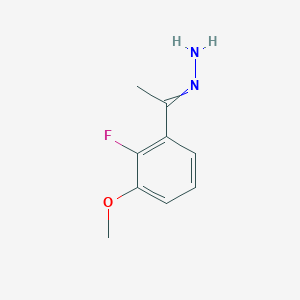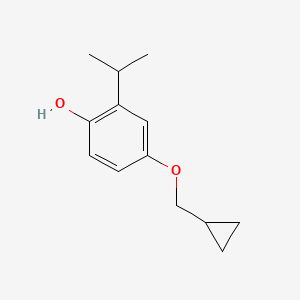
4-(Cyclopropylmethoxy)-2-isopropylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Cyclopropylmethoxy)-2-isopropylphenol is an organic compound characterized by a cyclopropylmethoxy group attached to a phenol ring, with an isopropyl group at the ortho position relative to the hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylmethoxy)-2-isopropylphenol typically involves the alkylation of 4-hydroxy-2-isopropylphenol with cyclopropylmethyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction conditions generally include heating the mixture to around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety.
化学反应分析
Types of Reactions
4-(Cyclopropylmethoxy)-2-isopropylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding cyclopropylmethoxy-2-isopropylcyclohexanol using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Bromine in acetic acid for bromination; concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Formation of 4-(Cyclopropylmethoxy)-2-isopropylquinone.
Reduction: Formation of 4-(Cyclopropylmethoxy)-2-isopropylcyclohexanol.
Substitution: Formation of 4-(Cyclopropylmethoxy)-2-isopropyl-6-bromophenol or 4-(Cyclopropylmethoxy)-2-isopropyl-6-nitrophenol.
科学研究应用
4-(Cyclopropylmethoxy)-2-isopropylphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-(Cyclopropylmethoxy)-2-isopropylphenol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 4-(Cyclopropylmethoxy)-2-methylphenol
- 4-(Cyclopropylmethoxy)-2-ethylphenol
- 4-(Cyclopropylmethoxy)-2-tert-butylphenol
Uniqueness
4-(Cyclopropylmethoxy)-2-isopropylphenol is unique due to the presence of both the cyclopropylmethoxy and isopropyl groups, which confer distinct steric and electronic properties. These features can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
属性
分子式 |
C13H18O2 |
|---|---|
分子量 |
206.28 g/mol |
IUPAC 名称 |
4-(cyclopropylmethoxy)-2-propan-2-ylphenol |
InChI |
InChI=1S/C13H18O2/c1-9(2)12-7-11(5-6-13(12)14)15-8-10-3-4-10/h5-7,9-10,14H,3-4,8H2,1-2H3 |
InChI 键 |
NFUIRDITYPGLMW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C=CC(=C1)OCC2CC2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


